![molecular formula C11H15ClF3N B1433147 4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride CAS No. 1423034-77-8](/img/structure/B1433147.png)
4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride
Descripción general
Descripción
“4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H15ClF3N . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride” consists of a butan-1-amine chain attached to a phenyl ring, which is further substituted with a trifluoromethyl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Research has explored synthetic routes and structural properties of novel compounds, where "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" may serve as an intermediary or structural analog. For instance, the synthesis and spectroscopic investigation of substituted thiazolidin-4-ones provide insights into the conformation of products obtained from reactions involving similar chloral and amine compounds. Such studies enhance understanding of reaction mechanisms and product formation in organic chemistry (R. Issac & J. Tierney, 1996).
Environmental Remediation
Amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential applications for "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" derivatives in water treatment technologies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, underscoring the importance of functionalized amines in environmental cleanup efforts (M. Ateia et al., 2019).
Catalysis
The compound has relevance in catalysis, where derivatives or structurally related compounds could enhance the efficiency of organic synthesis reactions. Studies on metal cation-exchanged clay catalysts for organic synthesis highlight the versatility of amine-based catalysts in promoting a variety of reactions, including Friedel-Crafts alkylation and rearrangement of alkyl phenyl ethers. Such research points to the potential utility of "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" in developing novel catalytic processes (Jun-ichi Tateiwa & S. Uemura, 1997).
Biomedical Applications
Explorations into bio-inspired adhesives and biomedical materials have also highlighted the significance of amine functionalities. Studies on catechol-conjugated chitosan, which mimics the adhesive proteins of mussels, reveal the potential for developing novel biomedical adhesives and tissue sealants. Such research underscores the potential biomedical applications of amine-containing compounds like "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" and its derivatives (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15;/h4-7H,1-3,8,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCBLEFKUMGVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



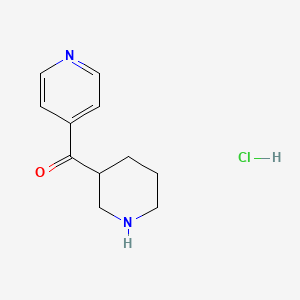
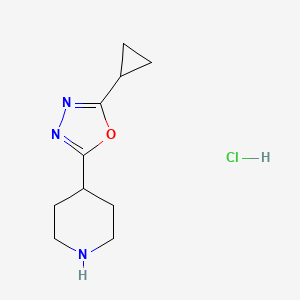
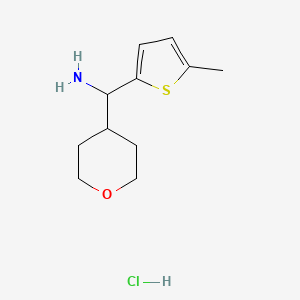
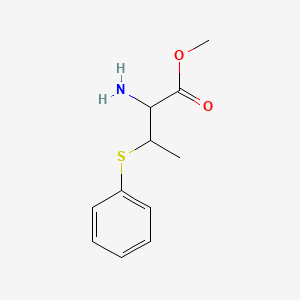
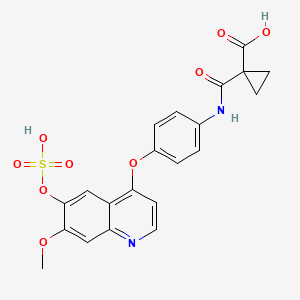
![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)
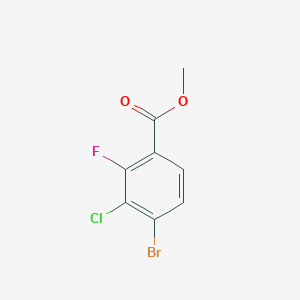
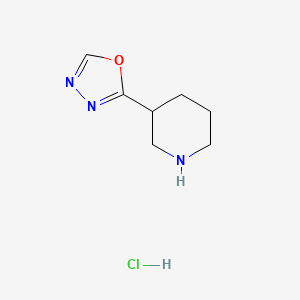
![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
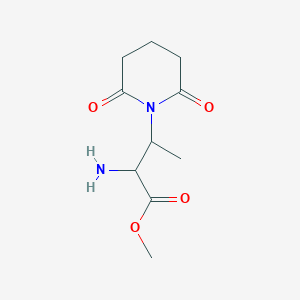
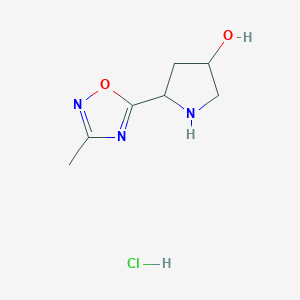
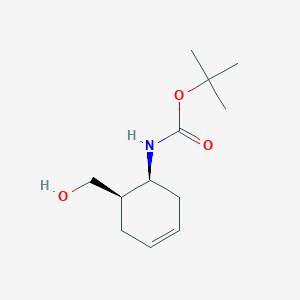
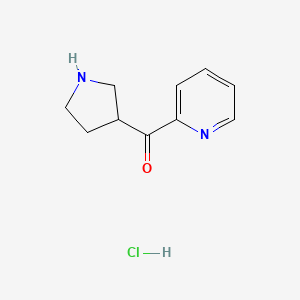
![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)